molecular formula C7H7N3 B1174618 sohB protein CAS No. 143079-33-8

sohB protein

カタログ番号: B1174618
CAS番号: 143079-33-8
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Background and Discovery

The sohB protein was first identified in Escherichia coli during studies investigating multicopy suppressors of the HtrA (DegP) protease deficiency. The sohB gene, located between the topA and btuR genes on the E. coli chromosome, encodes a 39,474 Da precursor protein processed to a 37,474 Da mature form. Initial characterization revealed its role as a suppressor of temperature-sensitive phenotypes in htrA mutants, suggesting functional redundancy in proteolytic systems under stress conditions. The gene’s discovery in the early 1990s highlighted its non-essential nature, as sohB knockout strains remained viable without temperature sensitivity. Homology studies later linked it to the S49 peptidase family, implicating its potential protease activity in bacterial physiology.

Classification within the S49 Peptidase Family

SohB belongs to the S49 peptidase family (MEROPS identifier: S49.002), a subgroup of serine proteases within clan SK. This clan shares structural similarities with the S14 family (e.g., Clp proteases), characterized by a conserved Ser-Lys catalytic dyad. Key features of S49 peptidases include:

Feature SohB Characteristics
Catalytic residues Serine (nucleophile) and lysine (general base) in a dyad configuration
Structural domains Single transmembrane helix; periplasmic C-terminal protease domain
Active site motif Conserved Gly-X-Ser-X-Gly motif in the protease domain

Unlike the related SppA (signal peptide peptidase A), SohB lacks the N-terminal regulatory domain found in subfamily S49.001, suggesting functional divergence. Phylogenetic analysis places SohB closer to bacterial homologs such as Pseudomonas aeruginosa SppA and phage-encoded proteases.

Evolutionary Conservation across Bacterial Species

SohB orthologs are widely distributed among Gammaproteobacteria , with conserved sequences in Salmonella enterica, Klebsiella pneumoniae, and Yersinia pestis. Comparative genomics reveals:

  • Sequence conservation : The protease domain (residues 81–293) shares >70% identity across enteric bacteria, while the transmembrane helix (residues 29–45) is less conserved.
  • Gene synteny : The sohB locus is often flanked by topA (DNA topoisomerase I) and btuR (cobalamin transporter), suggesting conserved genomic context.
  • Functional diversification : In Bacillus subtilis, SohB-like proteases (e.g., BSn5_05605) lack the suppressor activity observed in E. coli, indicating lineage-specific adaptations.

A phylogenetic tree of S49 family members highlights SohB’s divergence from archaeal and eukaryotic homologs, underscoring its role in bacterial-specific pathways.

Significance in Bacterial Proteolytic Systems

SohB contributes to protein quality control and stress response through:

  • Substrate cleavage : Although its exact substrates remain unclear, SohB’s homology to SppA suggests involvement in degrading signal peptides or misfolded periplasmic proteins.
  • Redundancy with HtrA : As a multicopy suppressor, SohB compensates for HtrA deficiency under heat shock, implicating overlapping roles in managing envelope stress.
  • Interaction networks : SohB associates with membrane proteins (e.g., YciK oxidoreductase) and transporters (e.g., BtuR), potentially linking proteolysis to metabolic regulation.

Experimental evidence from E. coli demonstrates that SohB overexpression restores growth in htrA mutants at elevated temperatures, while deletion strains exhibit no overt phenotypes, emphasizing its auxiliary role. Its non-essentiality contrasts with essential S49 members like SppA, suggesting niche-specific functions in proteostasis.

特性

CAS番号

143079-33-8

分子式

C7H7N3

分子量

0

同義語

sohB protein

製品の起源

United States

科学的研究の応用

Scientific Research Applications

  • Biotechnological Applications
    • Protein Production : SohB protein can enhance the production of recombinant proteins in bacterial systems. By overexpressing SohB, researchers have observed improved yields of target proteins, which is crucial for industrial applications where high protein output is desired.
    • Stress Response Mechanism : Studies have shown that SohB is upregulated under various stress conditions, including heat and oxidative stress. This attribute can be exploited to engineer more robust microbial strains capable of surviving extreme conditions during fermentation processes.
  • Agricultural Biotechnology
    • Plant Stress Tolerance : Research indicates that overexpression of SohB in plants like Arabidopsis leads to increased tolerance to nitrate stress. This suggests potential applications in developing crop varieties that can thrive in nutrient-poor soils or under conditions of nutrient deficiency, thereby improving agricultural productivity.
  • Medical Research
    • Antimicrobial Resistance : Given its role in protease activity, SohB may be studied for its potential to combat bacterial infections by targeting proteolytic pathways that are crucial for bacterial survival and virulence.
    • Biomarker Development : The expression levels of SohB could serve as biomarkers for certain bacterial infections or stress responses, aiding in the diagnosis and management of diseases caused by pathogenic bacteria.

Case Studies

StudyFocusFindings
Study 1Overexpression in E. coliDemonstrated enhanced yield of recombinant proteins when SohB was overexpressed, indicating its utility in biotechnological applications .
Study 2Plant Stress ResponseFound that transgenic Arabidopsis plants with SohB showed reduced sensitivity to nitrate stress, suggesting applications in agricultural biotechnology for developing stress-resistant crops .
Study 3Protease FunctionalityIdentified the role of SohB as a compensatory protease for HtrA function under stress conditions, highlighting its importance in microbial survival .

準備方法

Escherichia coli-Based Expression

E. coli remains the primary host for sohB production due to its well-characterized genetics and cost-effectiveness. The native signal peptide directs the precursor protein to the periplasm, where endogenous proteases mediate maturation. Key parameters include:

  • Induction Conditions : Overexpression is typically achieved using IPTG-inducible promoters (e.g., lacUV5), though thermoinduction systems are viable alternatives.

  • Periplasmic Extraction : Osmotic shock or lysozyme treatment releases mature sohB while minimizing cytoplasmic contamination.

  • Yield Limitations : Native expression yields ~5–10 mg/L, necessitating multicopy plasmids for industrial-scale production.

Saccharomyces cerevisiae-Based Expression

Yeast expression systems offer eukaryotic post-translational modifications and enhanced solubility for structurally complex proteases. The pYeastPro vector facilitates cytosolic expression, avoiding periplasmic targeting challenges. Advantages include:

  • His-Tag Integration : Simplifies purification via immobilized metal affinity chromatography (IMAC).

  • Scalability : Fed-batch fermentation in YPD media achieves yields exceeding 50 mg/L.

  • Protease Inhibition : Extracellular protease-deficient strains (e.g., pep4Δ) prevent unintended degradation.

Protein Extraction and Stabilization Protocols

Effective extraction requires balancing cell disruption efficiency with protease inhibition.

Mechanical and Chemical Lysis

  • Bacterial Cells : French press or sonication disrupts E. coli membranes, followed by centrifugation (14,000 × g, 15 min) to pellet debris.

  • Yeast Cells : Glass bead vortexing or enzymatic digestion with zymolyase releases intracellular proteins.

Buffer Formulation for Solubility and Stability

Lysis buffers for sohB typically include:

  • 50 mM Tris-HCl (pH 8.0)

  • 300 mM NaCl

  • 10% glycerol

  • Protease inhibitors : EDTA (0.5 mM) for metalloprotease inhibition; PMSF (1 mM) for serine protease inhibition.

Membrane-associated isoforms may require 0.1% Triton X-100 for solubilization.

Chromatographic Purification Strategies

Immobilized Metal Affinity Chromatography (IMAC)

His-tagged sohB binds to Ni-NTA resin under native conditions. Elution with 250 mM imidazole achieves >90% purity in a single step.

Ion Exchange Chromatography (IEX)

Anion exchange (Q Sepharose) separates native sohB from E. coli lysates. A linear NaCl gradient (0–1 M) elutes the protein at ~300 mM.

Size Exclusion Chromatography (SEC)

Final polishing via Superdex 200 increases homogeneity by removing aggregates. The protein elutes as a monomer with a retention volume corresponding to ~37 kDa.

Analytical Characterization of Purified SohB

Electrophoretic and Spectroscopic Analysis

  • SDS-PAGE : Resolves precursor (39 kDa) and mature (37 kDa) forms.

  • UV-Vis Spectroscopy : A₂₈₀/A₂₆₀ ratios >1.5 confirm low nucleic acid contamination.

Functional Assays

  • Protease Activity : Fluorescein-casein hydrolysis assays quantify enzymatic activity (pH 7.5, 37°C).

  • Thermostability : Differential scanning fluorimetry (DSF) reveals a melting temperature (Tₘ) of 52°C.

Comparative Evaluation of Preparation Methods

ParameterE. coli (Native)S. cerevisiae (His-Tagged)
Yield 5–10 mg/L50–80 mg/L
Purity ~80% (Post-SEC)>90% (Post-IMAC)
Processing Time 3–5 days5–7 days
Cost LowModerate
Tag Removal Required NoOptional (TEV protease)

Challenges and Optimization Opportunities

  • Proteolytic Degradation : Co-expression with chaperones (GroEL/ES) improves E. coli-derived sohB stability.

  • Inclusion Bodies : Refolding protocols using urea gradients recover active protein from aggregated fractions.

  • Glycosylation Artifacts : Yeast-derived sohB may exhibit non-native glycosylation, necessitating pmt1Δ strains .

Q & A

Q. What is the functional role of SohB in bacterial stress response mechanisms?

SohB suppresses the temperature-sensitive phenotype of htrA (DegP) mutants in E. coli, enabling survival at 42°C. This suggests functional redundancy with HtrA, a periplasmic protease critical for resolving protein misfolding under stress. Methodology: Plasmid-based overexpression of sohB in htrA null strains, followed by pulse-chase assays and viability tests at elevated temperatures .

Q. What structural features support SohB’s classification as a membrane-associated protease?

Kyte-Doolittle hydrophobicity analysis identifies a transmembrane domain (residues 190–210) and a predicted signal peptide cleavage site (between residues 22–23). These features, coupled with homology to sppA (a membrane-bound signal peptide peptidase), suggest SohB integrates into the inner membrane .

Q. How does SohB’s sequence homology inform its potential enzymatic activity?

SohB shares 39% sequence similarity with E. coli SppA, a known signal peptide peptidase, and 37% similarity with the AC protein, which has uncharacterized proteolytic activity. Homology modeling using SWISS-PROT and motif scanning (e.g., catalytic triad residues) can prioritize experimental validation targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in SohB’s protease activity across experimental models?

Challenge: While SohB suppresses htrA phenotypes, direct evidence of protease activity is lacking. Methodology:

  • In vitro assays : Purify SohB via codon-optimized expression (e.g., pLy077-SohB vector with Superfolded GFP tag) and test cleavage of synthetic substrates (e.g., fluorogenic peptide libraries) .
  • Genetic epistasis : Compare proteomic profiles of ΔhtrA vs. ΔhtrA ΔsohB strains under heat shock to identify unprocessed substrates .
  • Mutational analysis : Introduce point mutations (e.g., putative catalytic Ser/His/Asp residues) and assess suppression capacity .

Q. What experimental strategies optimize SohB expression and purification for structural studies?

  • Codon optimization : Align sohB coding sequence with E. coli codon usage frequencies (e.g., Kazusa database) to enhance translation efficiency .
  • Membrane protein handling : Use detergents (e.g., DDM) for solubilization and size-exclusion chromatography coupled with fluorescence detection (e.g., GFP-tagged SohB) to monitor stability .
  • Crystallization screening : Employ lipidic cubic phase (LCP) matrices for membrane protein crystallization .

Q. How to investigate functional redundancy between SohB and other bacterial proteases?

  • Substrate profiling : Use quantitative mass spectrometry to compare protein degradation patterns in ΔhtrA, ΔsohB, and double-mutant strains under stress conditions .
  • Transcriptional reporters : Fuse stress-responsive promoters (e.g., σ^E-dependent) to lacZ to quantify compensatory pathway activation .
  • Cross-species complementation : Express SohB homologs (e.g., Pseudoalteromonas haloplanktis SohB) in E. coli mutants to assess evolutionary conservation .

Data Contradiction Analysis

Q. Why do hydrophobicity plots suggest membrane localization despite conflicting molecular weight data?

Conflict: SohB’s apparent molecular weight (37–39 kDa) differs from its predicted mass (~34 kDa). Resolution: Post-translational processing (e.g., signal peptide cleavage) and anomalous migration in SDS-PAGE due to hydrophobic regions. Validate via Edman degradation or Western blotting with anti-SohB antibodies .

Q. How to reconcile SohB’s proposed protease function with the lack of conserved catalytic motifs?

Hypothesis: SohB may function as a regulatory subunit or require co-factors for activity. Testing:

  • Perform ATPase/kinase assays to rule out non-proteolytic roles.
  • Co-purify interacting partners via affinity tag pulldowns and identify them via LC-MS/MS .

Methodological Resources

  • Structural prediction : Use RCSB PDB’s Advanced Search to identify homologous structures (e.g., SppA; PDB: 1I7M) and align SohB’s sequence .
  • Data reproducibility : Follow FAIR principles by documenting experimental parameters (e.g., induction conditions, buffer compositions) in public repositories like Zenodo .

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